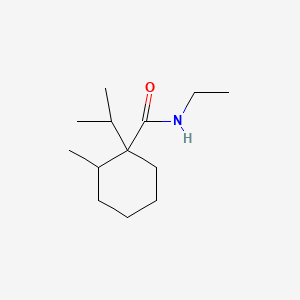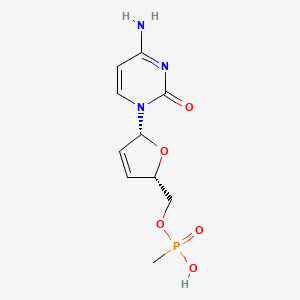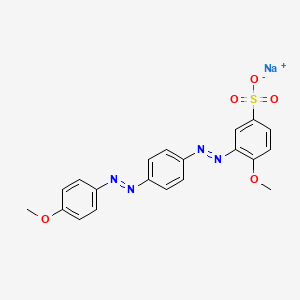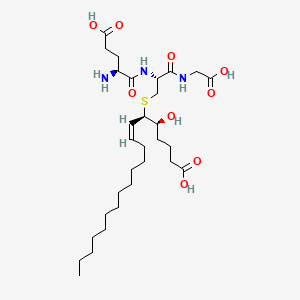
Hltce
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HLTCE, with the chemical formula C30H53N3O9S , is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and properties . This compound contains multiple functional groups, including carboxylic acids, secondary amides, primary amines, hydroxyl groups, secondary alcohols, and sulfides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HLTCE involves multiple steps, typically starting with the preparation of intermediate compounds that are subsequently combined under specific reaction conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale preparative liquid chromatography (Prep-HPLC) to isolate and purify the compound from complex mixtures . This method is favored for its ability to handle large sample volumes and achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
HLTCE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
HLTCE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a tool for probing biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism by which HLTCE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used . For example, this compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HLTCE shares structural similarities with other compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used in peptide synthesis and protein crosslinking.
Hydrochlorothiazide: A diuretic medication with a different mechanism of action.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific applications in various scientific fields. While other compounds may share some properties, this compound’s distinct structure allows for unique interactions and applications .
Eigenschaften
CAS-Nummer |
78340-36-0 |
|---|---|
Molekularformel |
C30H53N3O9S |
Molekulargewicht |
631.8 g/mol |
IUPAC-Name |
(Z,5S,6R)-6-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicos-7-enoic acid |
InChI |
InChI=1S/C30H53N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-26(35)36)43-21-23(30(42)32-20-28(39)40)33-29(41)22(31)18-19-27(37)38/h13,16,22-25,34H,2-12,14-15,17-21,31H2,1H3,(H,32,42)(H,33,41)(H,35,36)(H,37,38)(H,39,40)/b16-13-/t22-,23-,24-,25+/m0/s1 |
InChI-Schlüssel |
DDTVRGGNEMZLTC-CCZUOGOWSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CCCCCCCCCCCCC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


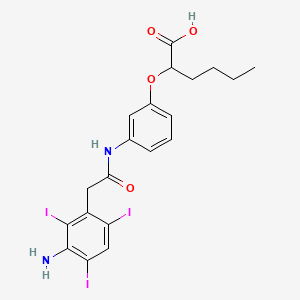
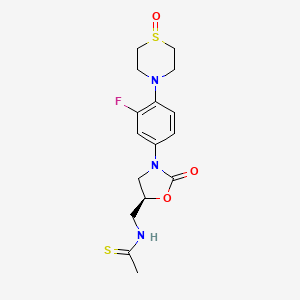
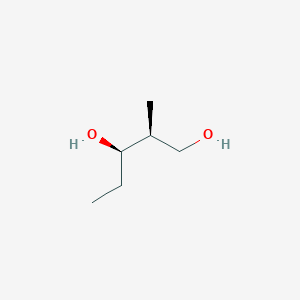
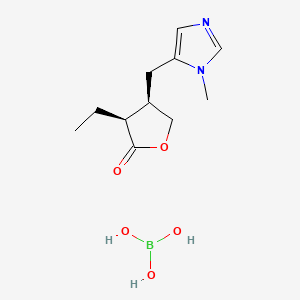
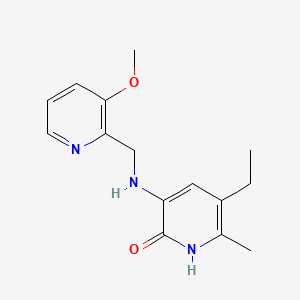
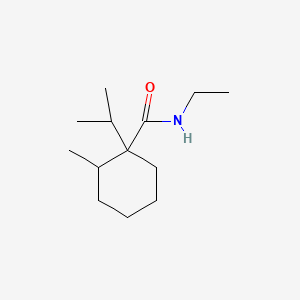
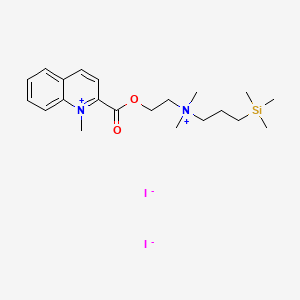
![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)
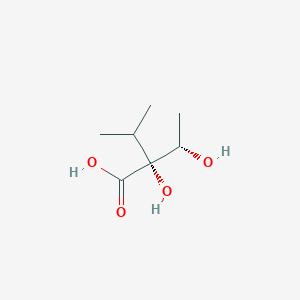
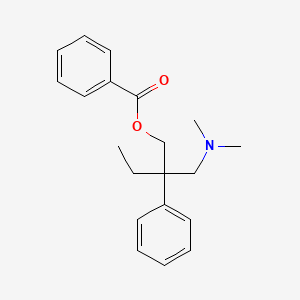
![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)
